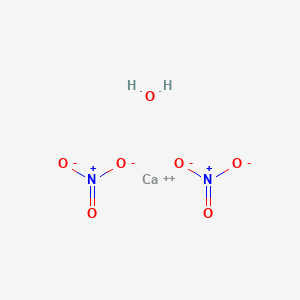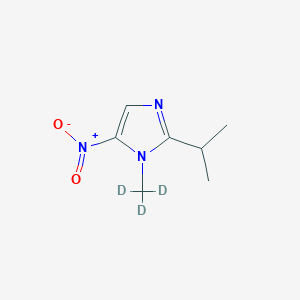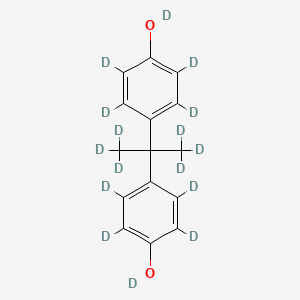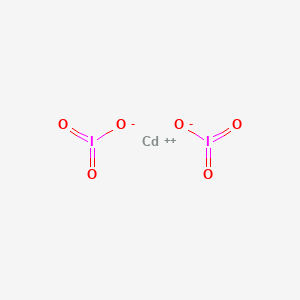
Calcium;diiodide;hydrate
Overview
Description
Calcium diiodide hydrate is an inorganic compound with the chemical formula CaI₂·xH₂O. It is a hydrated form of calcium iodide, where water molecules are integrated into its crystal structure. This compound is known for its high solubility in water and alcohol, making it useful in various industrial and scientific applications .
Mechanism of Action
Target of Action
Calcium diiodide hydrate, also known as CaI2.H2O, is primarily used in the preparation of complex materials used in polymerization and hydroamination . It also serves as a matrix for luminescent materials . The primary targets of Calcium diiodide hydrate are these complex materials and luminescent materials where it plays a crucial role in their formation and structure.
Mode of Action
It is known that calcium diiodide hydrate can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . This compound slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
The hydration process of calcium compounds, such as Calcium diiodide hydrate, is also a significant biochemical pathway .
Result of Action
Given its use in the preparation of complex materials used in polymerization and hydroamination, it can be inferred that calcium diiodide hydrate may influence the properties of these materials
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Calcium diiodide hydrate. For instance, Calcium diiodide hydrate slowly reacts with oxygen and carbon dioxide in the air, liberating iodine . This reaction could potentially affect its stability and efficacy. Furthermore, the local concentration of calcium and oxalate upon mixing the solutions can control the hydrate phase of calcium compounds . These factors highlight the importance of the action environment in determining the properties and effects of Calcium diiodide hydrate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium diiodide hydrate can be synthesized through several methods:
Direct Combination: Calcium metal reacts directly with iodine under heat to form calcium iodide, which can then be hydrated. [ \text{Ca} + \text{I}_2 \rightarrow \text{CaI}_2 ]
Reaction with Hydroiodic Acid: Calcium carbonate, calcium oxide, or calcium hydroxide can react with hydroiodic acid to form calcium iodide, which is then hydrated. [ \text{CaCO}_3 + 2\text{HI} \rightarrow \text{CaI}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, calcium diiodide hydrate is often produced by reacting calcium carbonate with hydroiodic acid, followed by crystallization to obtain the hydrated form .
Types of Reactions:
Oxidation: Calcium diiodide can undergo oxidation, where iodide ions are oxidized to iodine. [ 2\text{CaI}_2 + 2\text{CO}_2 + \text{O}_2 \rightarrow 2\text{CaCO}_3 + 2\text{I}_2 ]
Reduction: It can be reduced by sodium metal to isolate pure calcium. [ \text{CaI}_2 + 2\text{Na} \rightarrow 2\text{NaI} + \text{Ca} ]
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen.
Reduction: Requires sodium metal and an inert atmosphere to prevent unwanted reactions.
Major Products:
Oxidation: Produces calcium carbonate and iodine.
Reduction: Produces sodium iodide and elemental calcium.
Scientific Research Applications
Calcium diiodide hydrate has several applications in scientific research:
Chemistry: Used in the preparation of complexes for polymerization and hydroamination reactions.
Biology: Serves as a source of iodine in various biological studies.
Medicine: Utilized in antiseptic solutions due to iodine’s disinfectant properties.
Industry: Acts as a matrix for luminescent materials and is used in photographic films
Comparison with Similar Compounds
- Calcium Fluoride (CaF₂)
- Calcium Chloride (CaCl₂)
- Calcium Bromide (CaBr₂)
Comparison:
- Solubility: Calcium diiodide hydrate is highly soluble in water and alcohol, whereas calcium fluoride is poorly soluble.
- Applications: Calcium chloride is widely used for de-icing and as a drying agent, while calcium diiodide hydrate is more specialized for use in luminescent materials and antiseptics.
- Chemical Properties: Calcium diiodide hydrate is more reactive due to the presence of iodide ions, which can be easily oxidized to iodine .
Properties
IUPAC Name |
calcium;diiodide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRQETYMJRSWOH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ca+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaH2I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589951 | |
| Record name | Calcium iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71626-98-7 | |
| Record name | Calcium iodide--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


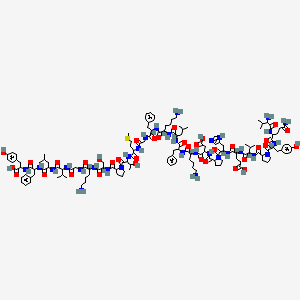
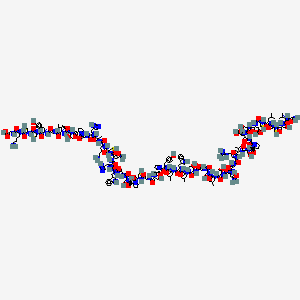
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)



![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)
